molecular formula C31H50F6IrNP2- B057965 Crabtree's catalyst CAS No. 64536-78-3

Crabtree's catalyst

Cat. No.: B057965
CAS No.: 64536-78-3
M. Wt: 804.9 g/mol
InChI Key: WLRQNTYCIFESRH-UHFFFAOYSA-N
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Description

Crabtree's catalyst, also known as this compound, is a useful research compound. Its molecular formula is C31H50F6IrNP2- and its molecular weight is 804.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Deuteration Reactions :

    • It's efficient in exchanging protons for deuterons, especially in substrates containing an sp2-hybridised nitrogen or oxygen atom (Ellames et al., 2001).
    • Enhances deuteration in direct hydrogen isotope exchange reactions in aromatic compounds (Schou, 2009).
  • Catalysis in Hydrogenation :

    • Used for heterogeneous hydrogenation of non-functionalized alkenes and improves catalyst stability and selectivity (Grigoropoulos et al., 2018).
    • Facilitates asymmetric hydrogenation, especially useful in stereocontrol in synthetic chemistry (Zhu & Burgess, 2012).
  • Regio- and Diastereoselective Isomerization :

    • Ir-catalyzed diastereo- and regioselective isomerization of primary allylic alcohols is influenced by the size of substituents on substrates or catalysts (Li & Mazet, 2013).
  • C-H Bond Arylation of Heteroarenes :

  • Isomerization Reactions :

    • Catalyzes unexpected isomerization of exocyclic into endocyclic double bonds (Krel, Lallemand, & Guillou, 2005).
    • Facilitates isomerization of N-sulfonyl aziridines to allyl amines (Cabré et al., 2018).
  • Green Chemistry and Sustainability :

  • Brønsted Acidic Properties in Asymmetric Hydrogenation :

    • The acidic properties of Crabtree-type catalysts have implications in asymmetric hydrogenation of olefins (Peters & Andersson, 2022).

Mechanism of Action

Target of Action

Crabtree’s catalyst is an organoiridium compound with the formula [C₈H₁₂IrP(C₆H₁₁)₃C₅H₅N]PF₆. Its primary targets are olefinic substrates, specifically tetrasubstituted olefins. Unlike other catalysts (such as Wilkinson’s catalyst), Crabtree’s catalyst can effectively hydrogenate these challenging substrates .

Mode of Action

The complex operates via an intermediate, such as cis-[IrH₂(cod)L₂] (cationic charge not shown). It exhibits square planar molecular geometry due to its d⁸ electronic configuration. The hydrogenation reaction occurs at room temperature without meticulous solvent drying or deoxygenation. Crabtree’s catalyst is sensitive to proton-bearing impurities and becomes irreversibly deactivated after about ten minutes, indicated by a yellow color. This deactivation process involves the formation of hydride-bridged dimers .

Biochemical Pathways

Crabtree’s catalyst selectively hydrogenates tetrasubstituted olefins, even in the presence of coordinating functional groups. Its unique ability to target these substrates makes it a valuable tool in synthetic chemistry. The distribution of isomers shifts in favor of the cis isomer when the catalyst operates in dichloromethane, thanks to a bonding interaction between the hydroxyl group and the iridium center .

Action Environment

Environmental factors, such as solvent choice and temperature, influence the catalyst’s efficacy and stability. Researchers must consider these conditions to optimize its performance.

Safety and Hazards

The catalyst is sensitive to proton-bearing impurities . It becomes irreversibly deactivated after about ten minutes at room temperature, signaled by the appearance of a yellow color . One deactivation process involves the formation of hydride-bridged dimers .

Future Directions

N-Heterocyclic carbenes continue to mesmerize scientists and open up new research . The inherent scientific opportunities in utilizing or annihilating the generated Brønsted acid are enormous, and potential new innovations are outlined toward the end .

Properties

IUPAC Name

cycloocta-1,5-diene;iridium;pyridine;tricyclohexylphosphane;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.C8H12.C5H5N.F6P.Ir/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-8-7-5-3-1;1-2-4-6-5-3-1;1-7(2,3,4,5)6;/h16-18H,1-15H2;1-2,7-8H,3-6H2;1-5H;;/q;;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLRQNTYCIFESRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CC=CCCC=C1.C1=CC=NC=C1.F[P-](F)(F)(F)(F)F.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H50F6IrNP2-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

804.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64536-78-3
Record name (Tricyclohexylphosphine)(1,5-cyclooctadiene)(pyridine)iridium(I) hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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